Epi-589

Description

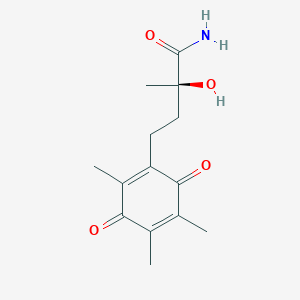

Structure

3D Structure

Properties

CAS No. |

1147883-03-1 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |

InChI |

InChI=1S/C14H19NO4/c1-7-8(2)12(17)10(9(3)11(7)16)5-6-14(4,19)13(15)18/h19H,5-6H2,1-4H3,(H2,15,18)/t14-/m1/s1 |

InChI Key |

BAANPNDZFYBQIB-CQSZACIVSA-N |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@](C)(C(=O)N)O)C |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(C(=O)N)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Biochemical Properties of (R)-Troloxamide Quinone (EPI-589)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-troloxamide quinone, also known as EPI-589, is a novel, orally bioavailable small molecule under investigation for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2][3] As a derivative of the potent antioxidant Trolox, a vitamin E analog, EPI-589 is designed as a redox-active agent that targets mitochondrial dysfunction and oxidative stress, key pathological features in many neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the biochemical properties of (R)-troloxamide quinone, including its mechanism of action, quantitative assessment of its biological activity, and detailed experimental protocols for its evaluation.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates oxidative stress and mitochondrial dysfunction as central to the pathogenesis of these devastating conditions.[4][5] (R)-troloxamide quinone (EPI-589) has emerged as a promising therapeutic candidate due to its potent cytoprotective effects against oxidative insults.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of the biochemical properties of EPI-589.

Synthesis and Physicochemical Properties

(R)-troloxamide quinone is synthesized through a multi-step process involving the optical resolution of Trolox followed by chemical modification. To address challenges in scalability and the use of restricted reagents in earlier methods, an advanced manufacturing process utilizing a continuous flow approach with anodic oxidation has been developed. This innovative method ensures high purity and minimizes the formation of potentially mutagenic nitrosamine impurities.

Mechanism of Action

EPI-589 is a redox-active molecule that functions as a neuroprotectant primarily through the modulation of cellular redox status and support of mitochondrial function.

Redox Cycling and Antioxidant Activity

EPI-589 is the oxidized quinone form of the molecule. It is readily reduced in vivo to its hydroquinone form, DSR-303359, which is the active species responsible for direct radical scavenging.[4] This redox cycling allows EPI-589 to act catalytically, with small amounts potentially regenerating to combat ongoing oxidative stress.[6] While EPI-589 itself does not directly scavenge hydroxyl radicals, its reduced form exhibits potent hydroxyl radical scavenging activity, comparable to the established antioxidant drug, edaravone.[4]

Mitochondrial Support

The primary mechanism of action of EPI-589 is believed to be its ability to support mitochondrial function. As a quinone, it is structurally similar to coenzyme Q10 and is thought to participate in the mitochondrial electron transport chain. By facilitating electron transfer, EPI-589 may help to maintain the mitochondrial membrane potential, prevent energy depletion, and reduce the production of reactive oxygen species (ROS) at the mitochondrial level, particularly from Complex I.[7][8][9][10][11]

Proposed Signaling Pathways

While direct experimental evidence for the modulation of specific signaling pathways by EPI-589 is still emerging, its known function as a potent antioxidant and mitochondrial modulator suggests its likely interaction with key neuroprotective pathways.

Based on its mechanism as a potent antioxidant, it is hypothesized that EPI-589 may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Furthermore, by mitigating oxidative stress, EPI-589 may positively influence pro-survival signaling cascades such as the Akt pathway.

Quantitative Biochemical Data

The biological activity of (R)-troloxamide quinone has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytoprotective Activity of EPI-589

| Cell Line | Stressor | Endpoint | EC50 (µM) | Comparator (Edaravone) EC50 (µM) | Reference |

| FUS-ALS Fibroblasts | Buthionine sulfoximine + Ferric citrate | Cell Viability | 0.187 | > 250 | [4] |

| SOD1-ALS Fibroblasts | Buthionine sulfoximine + Ferric citrate | Cell Viability | 0.114 | > 250 | [4] |

| STHdHQ7/Q7 Cells | Cystine Deprivation | Cell Viability | 0.45 | 24.09 | [4] |

Table 2: In Vitro Radical Scavenging Activity

| Compound | Assay | EC50 (µM) | Reference |

| DSR-303359 (Reduced EPI-589) | Hydroxyl Radical Scavenging | 1.84 | [4] |

| Edaravone | Hydroxyl Radical Scavenging | 2.22 | [4] |

| EPI-589 | Hydroxyl Radical Scavenging | No activity up to 30 µM | [4] |

Table 3: In Vivo Pharmacokinetic and Biomarker Data

| Species | Dosing | Plasma Concentration (µM) | Biomarker Changes | Reference |

| Wobbler Mouse | 10 mg/g in diet | 3.40 (at end of treatment) | Reduced urinary 8-OHdG, Reduced plasma pNfH | [4] |

| Human (ALS patients) | 500 mg, twice daily | Not reported | Statistically significant improvement in CSF and plasma neuroinflammation biomarkers | [1] |

| Human (Parkinson's disease patients) | 500 mg, twice daily | Not reported | Assessment of glutathione cycle biomarkers | [3][6][12] |

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of (R)-troloxamide quinone.

Antioxidant Capacity Assays

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (typically 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of the test compound (e.g., DSR-303359) and a positive control (e.g., Trolox or ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or standard to each well.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the EC50 value by plotting the percentage of scavenging against the concentration of the test compound.

-

-

Reagent Preparation:

-

Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard to a large volume of the diluted ABTS•+ solution.

-

Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.

-

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl3·6H2O in a 10:1:1 ratio.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

-

Create a standard curve using a known antioxidant (e.g., FeSO4 or Trolox) and express the results as equivalents of the standard.

-

Cell-Based Oxidative Stress and Viability Assay

-

Cell Culture: Culture human fibroblasts derived from ALS patients (e.g., with FUS or SOD1 mutations) or other relevant neuronal cell lines in appropriate media and conditions.

-

Induction of Oxidative Stress:

-

To deplete intracellular glutathione, treat the cells with an inhibitor of glutathione synthesis, such as L-buthionine-sulfoximine (BSO).

-

To induce lipid peroxidation and ferroptosis, co-treat with a source of iron, such as ferric citrate.

-

Alternatively, induce oxidative stress by depriving the cells of cystine, a precursor for glutathione synthesis.

-

-

Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of EPI-589 or a vehicle control, followed by the addition of the oxidative stress-inducing agents.

-

Assay Procedure:

-

After the desired incubation period (e.g., 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Calculation:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the EC50 value by plotting cell viability against the concentration of EPI-589.

-

Conclusion

(R)-troloxamide quinone (EPI-589) is a promising neuroprotective agent with a multi-faceted mechanism of action centered on combating oxidative stress and supporting mitochondrial function. Its potent cytoprotective effects, demonstrated by low micromolar to nanomolar EC50 values in cellular models of neurodegeneration, underscore its therapeutic potential. The development of a scalable and safe manufacturing process further enhances its viability as a clinical candidate. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by EPI-589 to further refine our understanding of its neuroprotective effects and to guide its clinical development for the treatment of devastating neurodegenerative diseases.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DZNE [dzne.de]

- 4. biorxiv.org [biorxiv.org]

- 5. An Exploratory Trial of EPI-589 in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blog: Edison Pharma Launches Biomarker Trial of EPI-589 | ALS TDI [als.net]

- 7. The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of mitochondrial complex I by various non-steroidal anti-inflammatory drugs and its protection by quercetin via a coenzyme Q-like action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hra.nhs.uk [hra.nhs.uk]

Cellular Pathways Modulated by Epi-589 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular pathways modulated by Epi-589 ((R)-troloxamide quinone), a novel redox-active small molecule. The information presented herein is intended to support further research and development of this compound for neurodegenerative diseases and other conditions associated with oxidative stress and mitochondrial dysfunction.

Core Mechanism of Action

Epi-589 is an orally bioavailable, brain-penetrant small molecule designed to combat oxidative stress and enhance mitochondrial energy metabolism.[1][2] Its primary mechanism revolves around its function as a redox-active agent, targeting oxidoreductase enzymes that are critical for regulating inflammation, energy homeostasis, and programmed cell death.[3][4] The reduced form of Epi-589 exhibits potent hydroxyl radical scavenging activity, directly neutralizing harmful reactive oxygen species (ROS).[5] Furthermore, its quinone structure suggests a role in facilitating mitochondrial electron transport, akin to the function of endogenous ubiquinone.[5]

Data Presentation: Quantitative Effects of Epi-589

The following tables summarize the quantitative data from preclinical studies, demonstrating the potency and efficacy of Epi-589 in various experimental models.

Table 1: In Vitro Efficacy of Epi-589 in Cellular Models of Oxidative Stress

| Cell Model | Oxidative Stress Inducer | Parameter | Epi-589 EC50 | Edaravone EC50 | Reference |

| FUS-ALS Fibroblasts | Buthionine Sulfoximine + Ferric Citrate | Cell Viability | 0.187 µM | >250 µM | [5] |

| SOD1-ALS Fibroblasts | Buthionine Sulfoximine + Ferric Citrate | Cell Viability | 0.114 µM | >250 µM | [5] |

| Mouse Immortalized Striatal STHdHQ7/Q7 Cells | Cystine Deprivation | Cell Viability | 0.45 µM | 24.09 µM | [5] |

Table 2: In Vivo Effects of Epi-589 on Biomarkers in the Wobbler Mouse Model

| Biomarker | Tissue/Fluid | Effect of Epi-589 Treatment | Reference |

| Phosphorylated Neurofilament Heavy Chain (pNfH) | Plasma | Significantly Suppressed Increase | [5][6] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | Significantly Suppressed Increase | [5][6] |

| N-acetylaspartate (NAA) | Cervical Spinal Cord | Significantly Suppressed Decrease | [5][6] |

Table 3: Clinical Trial Dosages of Epi-589

| Clinical Trial Phase | Condition | Dosage | Reference |

| Phase 1 | Healthy Adults | Up to 1,500 mg/day | [1] |

| Phase 2 (NCT02460679) | Amyotrophic Lateral Sclerosis (ALS) | 500 mg twice daily | [1] |

| Phase 2 (EPIC-ALS) | Amyotrophic Lateral Sclerosis (ALS) | 500 mg three times a day | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways influenced by Epi-589 and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for Epi-589 in mitigating cellular stress.

Caption: General experimental workflow for evaluating the efficacy of Epi-589.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Epi-589 are provided below.

Protocol 1: In Vitro Cell Viability Assay under Oxidative Stress

1. Cell Culture:

- Culture human fibroblasts from ALS patients with FUS or SOD1 mutations in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Oxidative Stress:

- Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

- To induce glutathione depletion, treat cells with 100 µM L-buthionine-S,R-sulfoximine (BSO) for 24 hours.

- To induce lipid peroxidation, add 100 µM ferric citrate for the final 6 hours of BSO treatment.

3. Epi-589 Treatment:

- Prepare a stock solution of Epi-589 in dimethyl sulfoxide (DMSO).

- Add serial dilutions of Epi-589 to the cell culture medium at the same time as the BSO treatment. Ensure the final DMSO concentration does not exceed 0.1%.

4. Assessment of Cell Viability:

- After the 24-hour treatment period, remove the medium.

- Add 100 µL of fresh medium containing 10 µM Calcein-AM to each well.

- Incubate for 30 minutes at 37°C.

- Measure fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.

- Calculate cell viability as a percentage of the untreated control.

Protocol 2: Rotarod Performance Test in Wobbler Mice

1. Animals:

- Use wobbler mice, a model for motor neuron disease, and their age-matched wild-type littermates as controls.

- House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Apparatus:

- Use an accelerating rotarod apparatus with a rotating rod diameter of 3 cm.

3. Procedure:

- Acclimatize mice to the testing room for at least 30 minutes before the test.

- Place each mouse on the rotating rod at a constant speed of 4 rpm.

- Once the mouse is balanced, start the acceleration from 4 to 40 rpm over a period of 5 minutes.

- Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing one full passive rotation.

- Perform three trials per mouse with a 15-minute inter-trial interval.

- The average latency to fall across the three trials is used for data analysis.

4. Epi-589 Administration:

- Administer Epi-589 orally via gavage or by incorporating it into the diet at a specified dose for a designated treatment period before and during the behavioral testing.

Protocol 3: Measurement of Oxidative Stress Biomarker 8-OHdG in Urine

1. Sample Collection:

- Collect urine samples from animals or human subjects in sterile collection tubes.

- Immediately freeze samples at -80°C until analysis to prevent degradation of 8-OHdG.

2. Sample Preparation:

- Thaw urine samples on ice.

- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

- Dilute the supernatant with the assay buffer provided in the ELISA kit. The dilution factor will depend on the expected concentration of 8-OHdG and the sensitivity of the assay.

3. ELISA Procedure:

- Use a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantification of 8-OHdG.

- Add standards and diluted urine samples to the wells of a microplate pre-coated with an 8-OHdG antibody.

- Add HRP-conjugated 8-OHdG and incubate according to the manufacturer's instructions. During this incubation, the HRP-conjugated 8-OHdG will compete with the 8-OHdG in the sample for binding to the antibody.

- Wash the plate to remove unbound components.

- Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

- Stop the reaction with a stop solution.

- Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values from the standard curve.

- Normalize the 8-OHdG concentration to the creatinine concentration in the urine to account for variations in urine dilution.

Protocol 4: Measurement of Neuroinflammation Biomarker pNfH in Plasma

1. Sample Collection:

- Collect whole blood from subjects in EDTA-containing tubes.

- Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

- Carefully collect the plasma supernatant and store it in aliquots at -80°C until analysis.

2. ELISA Procedure:

- Use a sandwich ELISA kit for the quantification of phosphorylated neurofilament heavy chain (pNfH).

- Add standards and plasma samples to the wells of a microplate pre-coated with a capture antibody specific for pNfH.

- Incubate to allow pNfH in the samples to bind to the capture antibody.

- Wash the plate to remove unbound components.

- Add a detection antibody conjugated to an enzyme (e.g., HRP) that binds to a different epitope on the pNfH molecule.

- Incubate and wash the plate again.

- Add a substrate solution to produce a colored product. The intensity of the color is directly proportional to the concentration of pNfH in the sample.

- Stop the reaction and measure the absorbance at 450 nm.

3. Data Analysis:

- Construct a standard curve using the absorbance values of the standards.

- Calculate the concentration of pNfH in the plasma samples from the standard curve.

This guide provides a comprehensive, albeit not exhaustive, summary of the current understanding of Epi-589's modulation of cellular pathways. The provided data and protocols are intended to serve as a valuable resource for the scientific community to facilitate further investigation into the therapeutic potential of this promising compound.

References

- 1. Amyotrophic lateral sclerosis alters the metabolic aging profile in patient derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. biorxiv.org [biorxiv.org]

- 4. svarlifescience.com [svarlifescience.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. BioElectron Announces Positive Results from Phase 2A ALS Trial - BioSpace [biospace.com]

Preclinical Pharmacology and Toxicology of Epi-589: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-589, also known as (R)-troloxamide quinone, is a novel, orally bioavailable small molecule under investigation for the treatment of neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2] Its mechanism of action centers on the mitigation of oxidative stress and enhancement of mitochondrial function, key pathological features in many neurodegenerative conditions.[1][3] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology and toxicology data for Epi-589. While detailed proprietary toxicology data remains limited in the public domain, this document synthesizes the existing preclinical efficacy and safety information to support further research and development efforts.

Introduction

Epi-589 is a redox-active compound designed to readily cross the blood-brain barrier.[4] It is a derivative of the vitamin E analog, Trolox, and has been developed to target oxidoreductase enzymes, which are critical for regulating cellular energy metabolism and inflammation.[1][5] The primary therapeutic hypothesis for Epi-589 is that by reducing oxidative stress and supporting mitochondrial health, it can protect neurons from degeneration and slow the progression of diseases like ALS.[1][3]

Mechanism of Action

Epi-589's mechanism of action is multifaceted, primarily revolving around its redox-active properties. The reduced form of Epi-589 possesses direct hydroxyl radical scavenging activity.[6][7] Within the cellular environment, Epi-589 is believed to act catalytically, with its oxidized form being recycled back to the active reduced form by cellular machinery.[8] This allows for sustained antioxidant effects.

The proposed signaling pathway for Epi-589's neuroprotective effects is illustrated below:

Caption: Proposed mechanism of action for Epi-589.

Preclinical Pharmacology

In Vitro Efficacy

Preclinical studies in cellular models of ALS have demonstrated the potent antioxidant and neuroprotective effects of Epi-589. In these studies, Epi-589 was significantly more potent than edaravone, an approved treatment for ALS, in protecting against oxidative stress and mitochondrial dysfunction.[1]

Table 1: In Vitro Efficacy of Epi-589 in Cellular Models of Oxidative Stress

| Cell Model | Stressor | Parameter | Epi-589 EC50 (µM) | Edaravone EC50 (µM) | Reference |

| Mouse immortalized striatal STHdHQ7/Q7 cells | Cystine deprivation | Cell Viability | 0.45 | 24.09 | [6] |

In Vivo Efficacy

The efficacy of Epi-589 has been evaluated in the wobbler mouse model of motor neuron disease, a recognized animal model for studying ALS.

-

Animal Model: Wobbler mice exhibiting clinical symptoms of motor neuron disease.

-

Treatment Groups:

-

Control (vehicle)

-

Epi-589

-

Edaravone

-

-

Dosing:

-

Epi-589 was administered orally as a dietary admixture.

-

-

Assessments:

-

Motor function (e.g., rotarod performance)

-

Clinical symptoms (e.g., forelimb deformity)

-

Biomarkers of oxidative stress and neurodegeneration (e.g., urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), plasma phosphorylated neurofilament heavy chain (pNfH)).[6]

-

Caption: Experimental workflow for the wobbler mouse study.

In the wobbler mouse model, oral administration of Epi-589 resulted in a robust and long-lasting delay in the deterioration of motor function and the progression of forelimb deformity.[6] Furthermore, Epi-589 treatment significantly suppressed the elevation of biomarkers associated with oxidative DNA damage (urinary 8-OHdG) and neurodegeneration (plasma pNfH).[6]

Table 2: In Vivo Pharmacokinetic Parameters of Epi-589 in Wobbler Mice

| Parameter | Value | Reference |

| Plasma Concentration (end of treatment) | 901 ± 781 ng/mL (3.40 ± 2.94 µM) | [6] |

Preclinical Toxicology

Detailed, quantitative preclinical toxicology data for Epi-589, such as LD50 values, and findings from comprehensive repeat-dose toxicity and genotoxicity studies, are not extensively available in the public domain. This information is typically proprietary to the developing pharmaceutical company.

However, the progression of Epi-589 into Phase 1 and Phase 2 clinical trials indicates that a comprehensive preclinical toxicology package was submitted to and approved by regulatory authorities.[3][4] These studies would have included assessments of safety pharmacology, acute and repeat-dose toxicity in at least two species (one rodent, one non-rodent), and a battery of genotoxicity assays (e.g., Ames test, in vitro chromosomal aberration assay, and an in vivo micronucleus assay).[9][10]

Phase 1 studies in healthy volunteers found Epi-589 to be well-tolerated at single daily doses up to 1000 mg and twice-daily doses up to 750 mg.[8] All adverse events reported were of mild or moderate severity.[8]

Human Pharmacokinetics (Phase 1 Data)

A Phase 1 study in healthy participants provided the following pharmacokinetic insights:

Table 3: Human Pharmacokinetic Parameters of Epi-589 (Single Dose, Fasting)

| Dose Range | Tmax (hours) | Cmax and AUC Linearity | Reference |

| 250 - 1000 mg | 0.25 - 1.00 | Approximately linear with dose | [8] |

Under fed conditions, the Cmax of Epi-589 was decreased to 62.6% of the fasting Cmax, while the AUC was slightly increased, and Tmax was delayed by approximately one hour.[8] With twice-daily dosing, plasma trough concentrations appeared to reach a steady state by day 3.[8]

Summary and Future Directions

The available preclinical data for Epi-589 demonstrate a promising pharmacological profile for the treatment of neurodegenerative diseases characterized by oxidative stress and mitochondrial dysfunction. Its potent in vitro and in vivo efficacy, coupled with a favorable safety profile in early clinical trials, supports its continued development.

Future research should aim to further elucidate the precise molecular targets of Epi-589 and the full extent of its effects on mitochondrial bioenergetics. While detailed preclinical toxicology data is not publicly accessible, the progression to clinical trials provides confidence in its foundational safety. As Epi-589 advances through clinical development, a more complete picture of its therapeutic potential and long-term safety will emerge.

References

- 1. alscodex.com [alscodex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. An Exploratory Trial of EPI-589 in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alsnewstoday.com [alsnewstoday.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. criver.com [criver.com]

Reduced Epi-589: A Technical Guide to its Hydroxyl Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-589, a novel redox-active small molecule, has garnered significant interest for its neuroprotective properties. A key aspect of its mechanism of action is its potent antioxidant activity, specifically its ability to scavenge harmful reactive oxygen species (ROS). This technical guide focuses on the hydroxyl radical (•OH) scavenging activity of the reduced form of Epi-589. The hydroxyl radical is one of the most reactive and damaging ROS, implicated in the pathophysiology of numerous neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[1] Understanding the capacity of reduced Epi-589 to neutralize this radical is crucial for evaluating its therapeutic potential.

Core Findings on Hydroxyl Radical Scavenging Activity

In cell-free assays, the reduced form of Epi-589 has demonstrated potent hydroxyl radical scavenging activity.[2] Notably, the oxidized form of Epi-589 does not exhibit this activity, highlighting the importance of its redox state.[2] Studies have shown that the hydroxyl radical scavenging ability of reduced Epi-589 is comparable to that of edaravone, a free radical scavenger approved for the treatment of ALS.

Quantitative Data Summary

While direct IC50 values for the hydroxyl radical scavenging activity of reduced Epi-589 are not detailed in the available literature, a comparative analysis has been reported. The following table summarizes the qualitative and comparative findings.

| Compound | Hydroxyl Radical Scavenging Activity | Potency Comparison |

| Reduced Epi-589 | Potent | Nearly equivalent to Edaravone |

| Oxidized Epi-589 | Not effective | - |

| Edaravone | Potent | - |

Mechanism of Action: Hydroxyl Radical Scavenging

The proposed mechanism for the hydroxyl radical scavenging activity of reduced Epi-589 involves the donation of a hydrogen atom or an electron from its antioxidant moiety to the highly reactive hydroxyl radical. This process neutralizes the radical, forming a stable water molecule and a less reactive radical of the antioxidant itself.

Caption: Proposed mechanism of hydroxyl radical scavenging by reduced Epi-589.

Experimental Protocol: Hydroxyl Radical Scavenging Assay

The following is a representative, detailed protocol for determining hydroxyl radical scavenging activity using a cell-free system with the Fenton reaction to generate hydroxyl radicals, a common method in the field.

Objective: To quantify the hydroxyl radical scavenging capacity of a test compound (e.g., reduced Epi-589).

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The generated radicals are then detected, and the reduction in their signal in the presence of the test compound indicates scavenging activity.

Materials:

-

Test compound (Reduced Epi-589)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ferrous sulfate (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Detection reagent (e.g., a fluorescent probe like coumarin or a spin trap like DMPO for ESR)

-

Positive control (e.g., Edaravone, Mannitol)

-

Spectrofluorometer or Electron Spin Resonance (ESR) spectrometer

Procedure:

-

Preparation of Reagents: Prepare fresh stock solutions of all reagents in the appropriate buffer.

-

Reaction Mixture Preparation:

-

In a reaction tube, add the phosphate buffer.

-

Add various concentrations of the test compound or positive control.

-

Add the ferrous sulfate solution.

-

Add the detection reagent.

-

-

Initiation of Reaction: Initiate the Fenton reaction by adding the hydrogen peroxide solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection and Measurement:

-

Fluorescence-based detection: Measure the fluorescence intensity of the hydroxylated product of the probe. The scavenging activity is inversely proportional to the fluorescence intensity.

-

ESR-based detection: Record the ESR spectrum of the spin adduct. The scavenging activity is determined by the decrease in the intensity of the characteristic ESR signal.

-

-

Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100

-

Where A₀ is the signal intensity of the control (without the test compound) and A₁ is the signal intensity in the presence of the test compound.

-

-

Data Analysis: Plot the scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the hydroxyl radicals).

Caption: Workflow for a typical hydroxyl radical scavenging assay.

Conclusion

The reduced form of Epi-589 is a potent scavenger of hydroxyl radicals, a critical feature contributing to its neuroprotective effects. Its efficacy in this regard is comparable to established antioxidants like edaravone. This specific antioxidant activity, coupled with its ability to be regenerated, underscores its potential as a therapeutic agent for neurodegenerative diseases where oxidative stress is a key pathological driver. Further quantitative studies will be beneficial in precisely elucidating its potency and in comparing it with other antioxidant compounds.

References

In-Depth Technical Guide: Exploring the Blood-Brain Barrier Permeability of Epi-589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the blood-brain barrier (BBB) permeability of Epi-589, a redox-active small molecule under investigation for neurodegenerative diseases. This document synthesizes preclinical and clinical data, outlines plausible experimental protocols for assessing central nervous system (CNS) penetration, and visualizes the key signaling pathways and experimental workflows.

Introduction to Epi-589 and its Therapeutic Rationale

Epi-589, also known as (R)-troloxamide quinone, is an orally bioavailable small molecule designed to counteract oxidative stress and mitochondrial dysfunction, pathological hallmarks of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[1] Its therapeutic potential is attributed to its role as a redox-active neuroprotectant that enhances cellular antioxidant defense systems.[1] A critical factor for the efficacy of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier and reach its site of action within the brain and spinal cord. Epi-589 has been described as a brain-penetrant small molecule, and evidence from clinical trials showing modulation of biomarkers in the cerebrospinal fluid (CSF) indirectly supports its passage into the CNS.[2]

Quantitative Data on Epi-589 Pharmacokinetics

While specific brain-to-plasma concentration ratios for Epi-589 are not publicly available, preclinical studies in the wobbler mouse model of motor neuron disease provide valuable plasma pharmacokinetic data.

| Parameter | Value | Species/Model | Dosing Regimen | Source |

| Plasma Concentration | 901 ± 781 ng/mL (3.40 ± 2.94 µM) | Wobbler Mouse | 10 mg/g dietary administration for 5 weeks | [3] |

Contextual Benchmarks for CNS Drug Permeability:

For a drug to be considered CNS-penetrant, a brain-to-plasma ratio (Kp) is a key indicator. Generally accepted benchmarks are as follows:

| Brain-to-Plasma Ratio (Kp) | Interpretation | Source |

| > 1 | Freely crosses the BBB | [4] |

| 0.3 - 0.5 | Sufficient access to the CNS | [5] |

| < 0.1 | Poor BBB penetration | [5] |

The unbound brain-to-plasma partition coefficient (Kp,uu), which accounts for protein binding, is considered the gold standard for assessing brain exposure. A Kp,uu value close to 1 suggests that the free drug concentration in the brain is similar to that in the plasma, primarily governed by passive diffusion.[6]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The following sections detail plausible in vivo and in vitro methodologies for the quantitative assessment of Epi-589's BBB permeability.

In Vivo Assessment of Brain-to-Plasma Concentration Ratio in a Murine Model

This protocol describes a standard approach to determine the brain-to-plasma concentration ratio (Kp) of Epi-589 in mice.

Objective: To quantify the concentration of Epi-589 in the brain and plasma at a specific time point after oral administration to calculate the Kp ratio.

Materials:

-

Epi-589

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Saline solution, ice-cold

-

Surgical tools for brain extraction

-

Homogenizer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Dosing: Administer a single oral dose of Epi-589 (e.g., 10 mg/kg) to a cohort of mice. A vehicle-treated group should be included as a control.

-

Sample Collection: At a predetermined time point post-dosing (e.g., 1, 2, 4, or 8 hours), anesthetize the mice.

-

Blood Sampling: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Brain Perfusion and Extraction: Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Immediately following perfusion, surgically extract the brain.

-

Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.

-

Sample Preparation for Analysis:

-

Plasma: Precipitate proteins by adding a solvent like acetonitrile, vortex, and centrifuge to collect the supernatant.

-

Brain Homogenate: Precipitate proteins as with the plasma samples.

-

-

Quantification by LC-MS/MS: Analyze the prepared plasma and brain homogenate supernatants using a validated LC-MS/MS method to determine the concentration of Epi-589.

-

Calculation of Kp: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where Cbrain is the concentration of Epi-589 in the brain homogenate (ng/g) and Cplasma is the concentration of Epi-589 in the plasma (ng/mL).

In Vitro Blood-Brain Barrier Model

An in vitro BBB model can be used to assess the permeability of Epi-589 in a controlled environment. A common model is the Transwell co-culture system.

Objective: To determine the apparent permeability coefficient (Papp) of Epi-589 across a cellular model of the BBB.

Materials:

-

Human brain microvascular endothelial cells (hBMECs)

-

Human astrocytes

-

Transwell inserts with a microporous membrane

-

Cell culture reagents and media

-

Epi-589

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture human astrocytes on the bottom of the Transwell plate. Seed hBMECs on the apical side of the Transwell insert. Allow the cells to form a confluent monolayer with tight junctions.

-

Permeability Assay:

-

Add Epi-589 at a known concentration to the apical (donor) chamber.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Analyze the concentration of Epi-589 in the collected samples using LC-MS/MS.

-

-

Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of Epi-589 transport into the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Epi-589

Epi-589, as a quinone derivative, is proposed to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[7] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Electrophilic compounds like quinones can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[9] This leads to the transcription of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and enzymes involved in glutathione (GSH) synthesis.[8]

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram illustrates the key steps in determining the brain-to-plasma ratio of Epi-589 in a preclinical model.

Conclusion

Epi-589 is a promising, orally bioavailable, and CNS-penetrant small molecule that mitigates oxidative stress, a key pathological feature in neurodegenerative diseases. While direct quantitative data on its blood-brain barrier permeability, such as a definitive brain-to-plasma ratio, is not yet publicly available, preclinical pharmacokinetic data and clinical biomarker evidence strongly suggest its ability to access the central nervous system. The proposed mechanism of action involves the activation of the cytoprotective Keap1-Nrf2-ARE signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the further quantitative assessment of Epi-589's BBB permeability, which will be crucial for its continued development as a therapeutic for neurodegenerative disorders.

References

- 1. alscodex.com [alscodex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

- 7. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of EPI-589 in Oxidative Stress Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPI-589, also known as (R)-troloxamide quinone, is a novel, orally bioavailable small molecule being investigated for its therapeutic potential in neurodegenerative diseases characterized by oxidative stress and mitochondrial dysfunction.[1][2][3][4] As a redox-active neuroprotectant, EPI-589 and its reduced form have been shown to protect against cellular damage by scavenging reactive oxygen species (ROS) and improving mitochondrial energy metabolism.[1][5][6] Preclinical studies have demonstrated its superior potency in cellular models of amyotrophic lateral sclerosis (ALS) compared to existing treatments like edaravone.[5]

These application notes provide a detailed framework for the in vitro evaluation of EPI-589's efficacy in mitigating oxidative stress. The protocols outlined below are designed to be adaptable to various research needs, from basic screening to more in-depth mechanistic studies. The described assays will enable researchers to quantify the protective effects of EPI-589 on cell viability, ROS production, and mitochondrial function in response to induced oxidative stress.

Mechanism of Action

EPI-589's primary mechanism of action revolves around its ability to combat oxidative stress. The oxidized form of EPI-589 is readily converted to its reduced form within the cell, which then acts as a potent scavenger of hydroxyl radicals.[5][7] This catalytic cycle allows a small amount of the compound to have a significant impact on cellular redox balance. Furthermore, EPI-589 is believed to support mitochondrial function, a critical aspect of cellular health that is often compromised in diseases associated with oxidative stress.[1][2]

Caption: Proposed mechanism of action for EPI-589 in mitigating oxidative stress.

Experimental Design

A robust in vitro assessment of EPI-589 should involve a multi-faceted approach that evaluates its effects on different aspects of cellular health under oxidative stress.

Cell Line Selection

The choice of cell line is critical for the relevance of the in vitro model. For neurodegenerative disease research, patient-derived fibroblasts with relevant genetic mutations (e.g., SOD1 or FUS for ALS) are highly recommended.[1][7] Immortalized neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures can also be utilized.

Induction of Oxidative Stress

To mimic the disease state, oxidative stress can be induced using various chemical agents. A common method is to deplete cellular glutathione (GSH), a key antioxidant, using buthionine sulfoximine (BSO) in combination with ferric citrate, which promotes the generation of ROS.[1][7]

EPI-589 Treatment

EPI-589 should be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations to determine the optimal protective dose. A vehicle control (DMSO alone) must be included in all experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. An Exploratory Trial of EPI-589 in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.6. Cell viability test [bio-protocol.org]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Protocol for the Dissolution and Use of Epi-589 in Cell Culture Experiments

Application Note and Protocol

Introduction

Epi-589, also known as (R)-troloxamide quinone, is a redox-active small molecule that has shown significant neuroprotective effects in various cell culture models of oxidative stress.[1] It is a quinone derivative that acts as a potent antioxidant, not by direct radical scavenging in its oxidized form, but through its reduced form, which can be recycled by cellular redox enzymes. This mechanism makes it a highly efficient agent for mitigating oxidative damage in cellular systems. Proper dissolution and handling of Epi-589 are critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation of Epi-589 stock and working solutions for use in cell culture applications.

Data Presentation

The following table summarizes the key quantitative data for the preparation and use of Epi-589 in cell culture experiments.

| Parameter | Recommended Value | Notes |

| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |

| Stock Solution Concentration | 10 mM | A 10 mM stock solution provides a convenient concentration for further dilutions. |

| Storage of Stock Solution | -20°C in small aliquots | Avoid repeated freeze-thaw cycles to maintain compound stability. |

| Working Concentration Range | 0.1 µM - 10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. The reported EC50 is in the range of 0.114 to 0.45 µM.[2] |

| Solvent for Working Solution | Cell culture medium | The stock solution is diluted directly into the cell culture medium. |

| Maximum Final DMSO Concentration | ≤ 0.1% (v/v) | Most cell lines tolerate up to 0.5%, but it is best practice to keep the concentration as low as possible.[3][4][5][6][7] A vehicle control with the same final DMSO concentration should always be included in experiments. |

| Maximum Final Ethanol Concentration | ≤ 1% (v/v) | While Epi-589 can be dissolved in ethanol, DMSO is generally preferred for preparing stock solutions of hydrophobic compounds.[8][9][10][11] |

Experimental Protocols

Materials:

-

Epi-589 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or cryovials

-

Sterile cell culture medium appropriate for the cell line being used

-

Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Epi-589 Stock Solution in DMSO:

-

Preparation: Perform all steps under sterile conditions in a laminar flow hood to maintain the sterility of the stock solution.

-

Weighing: Accurately weigh the required amount of Epi-589 powder. The molecular weight of Epi-589 (C14H19NO4) is approximately 265.30 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.653 mg of Epi-589.

-

Dissolution:

-

Add the weighed Epi-589 powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube. For example, to make a 10 mM solution with 2.653 mg of Epi-589, add 1 mL of DMSO.

-

Vortex the tube thoroughly until the Epi-589 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[12]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the entire stock.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term storage.

-

Protocol for Preparing Working Solutions and Treating Cells:

-

Thawing the Stock Solution:

-

When ready to treat cells, remove one aliquot of the 10 mM Epi-589 stock solution from the -20°C freezer.

-

Thaw the stock solution at room temperature.

-

-

Calculating the Dilution:

-

Determine the desired final concentration of Epi-589 for your experiment.

-

Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your cell culture volume. For example, to achieve a final concentration of 1 µM in 1 mL of cell culture medium, you would need to add 0.1 µL of the 10 mM stock solution (1:10,000 dilution).

-

-

Preparing the Working Solution (Serial Dilution Recommended):

-

To ensure accurate pipetting of small volumes, it is highly recommended to perform a serial dilution.

-

Intermediate Dilution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. For example, add 1 µL of the 10 mM stock to 99 µL of medium.

-

Final Working Solution: Add the appropriate volume of the intermediate stock to your cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate stock.

-

-

Treating the Cells:

-

Add the calculated volume of the final working solution to your cell culture plates.

-

Gently mix the medium in the wells to ensure even distribution of the compound.

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in your experiments.

-

Prepare a mock treatment using the same final concentration of DMSO in the cell culture medium as is present in the Epi-589 treated wells. This will account for any potential effects of the solvent on the cells.

-

Visualizations

Caption: Experimental workflow for preparing and using Epi-589.

Caption: Putative signaling pathway of Epi-589's antioxidant activity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethanol/methanol/dmso for cell culture - Tissue and Cell Culture [protocol-online.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

Dosing Regimen for Epi-589 in Wobbler Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing regimen of Epi-589 in wobbler mouse models of amyotrophic lateral sclerosis (ALS). The information is compiled from preclinical studies to guide researchers in designing and executing similar experiments.

Introduction to Epi-589 and the Wobbler Mouse Model

Epi-589, also known as (R)-troloxamide quinone, is an orally bioavailable, small-molecule redox-active agent.[1][2] It is designed to penetrate the blood-brain barrier and protect against oxidative stress, a key pathological mechanism implicated in neurodegenerative diseases like ALS.[1][3][4] Epi-589 has shown greater potency in protecting against oxidative stress and mitochondrial dysfunction in cellular models of ALS compared to edaravone.[1][2]

The wobbler mouse is a well-established animal model for human motor neuron diseases, particularly ALS.[5][6] These mice exhibit a progressive degeneration of motor neurons, leading to symptoms that closely resemble those seen in ALS patients, making them a valuable tool for preclinical therapeutic testing.[5][6][7][8][9]

Dosing Regimen and Administration

Preclinical studies in wobbler mice have demonstrated the therapeutic potential of Epi-589 in delaying the progression of motor and pathological symptoms.[3][10] The following table summarizes the key parameters of the dosing regimen used in these studies.

| Parameter | Dosing Regimen for Epi-589 | Control Group (Edaravone) |

| Dosage | 10 mg/g of diet | 15 mg/kg |

| Route of Administration | Dietary | Intraperitoneal (i.p.) injection |

| Frequency | Daily (ad libitum) | Daily |

| Timing of Administration | From 4 weeks of age, after the appearance of clinical symptoms | From 4 weeks of age, after the appearance of clinical symptoms |

| Duration of Treatment | Throughout the experimental period | Throughout the experimental period |

Table 1: Dosing Regimen for Epi-589 in Wobbler Mouse Models[10]

Experimental Protocols

Animal Model and Study Initiation

-

Animal Model: Wobbler mice.

-

Age at Study Start: 4 weeks.[10]

-

Inclusion Criteria: Treatment is initiated only after the onset of clinical symptoms.[10] Animals should be acclimatized, and only those that can walk for a specified duration (e.g., 300 seconds) on a rotarod at a set speed (e.g., 10 rpm) may be selected for the study to ensure a baseline motor function.[10]

-

Group Allocation: Mice should be allocated to treatment and control groups to ensure a balance in gender and that pre-administration values for body weight, rotarod performance, and forelimb deformity are comparable across groups.[10]

Drug Administration Protocol

-

Epi-589 Administration: Epi-589 is incorporated directly into the mouse diet at a concentration of 10 mg/g.[10] This method allows for oral administration and continuous drug exposure.

-

Control (Edaravone) Administration: Edaravone is administered daily via intraperitoneal (i.p.) injection at a dose of 15 mg/kg.[10]

-

Vehicle Control: A vehicle control group should be included. For dietary administration, this would be a standard diet without Epi-589. For i.p. injections, a vehicle-only injection should be administered.

Outcome Measures

-

Rotarod Test: Motor coordination and balance are assessed using a rotarod apparatus. The time the animal remains on the rotating rod is recorded. This test should be performed regularly (e.g., once or twice a week) in a blinded manner.[10]

-

Forelimb Deformity Score: The progression of forelimb deformity, a characteristic clinical sign in wobbler mice, is scored. This assessment should also be conducted regularly and in a blinded fashion.[10]

Epi-589 has been shown to modulate several pathophysiological markers.[10] Analysis of these markers can provide insights into the drug's mechanism of action and therapeutic efficacy.

-

Plasma Phosphorylated Neurofilament Heavy Chain (pNfH): A marker of neuroaxonal damage.

-

Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.[10]

-

Cervical N-acetylaspartate (NAA): A marker of neuronal health and viability.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of Epi-589

Epi-589 is a redox-active neuroprotectant that is thought to exert its therapeutic effects by mitigating oxidative stress.[3][10][11] The diagram below illustrates its proposed mechanism of action.

Caption: Proposed mechanism of action for Epi-589 in mitigating oxidative stress.

Experimental Workflow for Preclinical Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Epi-589 in the wobbler mouse model.

Caption: Experimental workflow for Epi-589 studies in wobbler mice.

References

- 1. An Exploratory Trial of EPI-589 in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. researchgate.net [researchgate.net]

- 4. JMIR Research Protocols - An Exploratory Trial of EPI-589 in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study [researchprotocols.org]

- 5. The wobbler mouse, an ALS animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The wobbler mouse, an ALS animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS) Displays Hippocampal Hyperexcitability, and Reduced Number of Interneurons, but No Presynaptic Vesicle Release Impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS) Displays Hippocampal Hyperexcitability, and Reduced Number of Interneurons, but No Presynaptic Vesicle Release Impairments | PLOS One [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

- 11. alscodex.com [alscodex.com]

Application Notes and Protocols: EPI-589 in Parkinson's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of EPI-589 in preclinical research models relevant to Parkinson's disease (PD). While clinical trials have been conducted for EPI-589 in PD patients, detailed preclinical data in specific PD models remain limited in peer-reviewed literature. However, data from related neurodegenerative disease models, such as amyotrophic lateral sclerosis (ALS), and information from clinical trial documents for PD, provide valuable insights into its mechanism of action and potential experimental applications.

Introduction to EPI-589

EPI-589, also known as (R)-troloxamide quinone, is a small-molecule, orally bioavailable compound designed to combat oxidative stress and mitochondrial dysfunction, key pathological features of Parkinson's disease.[1] It is a redox-active molecule that can cross the blood-brain barrier.[2] The proposed mechanism involves its reduced form acting as a potent free radical scavenger.[3] In cellular models, EPI-589 has shown the ability to rescue cells from oxidative stress-induced death.[4]

Mechanism of Action

EPI-589 is a quinone derivative that undergoes redox cycling.[5] Its oxidized form is administered, and it is the reduced form, DSR-303359, that exhibits potent hydroxyl radical scavenging activity.[5][6] This catalytic nature suggests that small doses may be sufficient to impact cellular redox homeostasis.[7] The primary proposed mechanism of EPI-589 is the mitigation of oxidative stress, which is a significant contributor to the degeneration of dopaminergic neurons in Parkinson's disease.[8] It is believed to modulate the glutathione cycle, a critical pathway for cellular antioxidant defense.[4][7]

Caption: Proposed mechanism of action of EPI-589 in mitigating oxidative stress in Parkinson's disease.

Application in In Vitro Parkinson's Disease Models

Cell Models:

-

Fibroblasts or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with mutations in:

-

PINK1

-

Parkin

-

LRRK2

-

-

Human neuroblastoma cell lines (e.g., SH-SY5Y) treated with neurotoxins like MPP+ or 6-OHDA to induce a PD-like phenotype.

Reported Efficacy (from clinical trial documentation): [4]

-

Potency (EC50): < 100 nM

-

Efficacy: >80% rescue from oxidative stress-induced cell death

Quantitative Data from Related In Vitro Models (ALS)

The following data from studies on ALS patient-derived fibroblasts and other cellular models provide a strong rationale for similar experimental designs in Parkinson's disease research.[5]

| Cell Model | Stressor | EPI-589 EC50 (µM) | Comparator: Edaravone EC50 (µM) |

| FUS-ALS Fibroblasts | Buthionine sulfoximine (BSO) + Ferric Citrate | 0.187 | > 250 |

| SOD1-ALS Fibroblasts | Buthionine sulfoximine (BSO) + Ferric Citrate | 0.114 | > 250 |

| Mouse Striatal Cells (STHdHQ7/Q7) | Cystine Deprivation | 0.45 | 24.09 |

Experimental Protocols: In Vitro Neuroprotection Assay

This protocol is adapted from methodologies used in related neurodegenerative disease research and is suitable for assessing the neuroprotective effects of EPI-589 in cellular models of Parkinson's disease.[5]

Objective: To determine the concentration-dependent protective effect of EPI-589 against toxin-induced cell death in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

Differentiating medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)

-

6-hydroxydopamine (6-OHDA) or MPP+

-

EPI-589 stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®)

-

96-well clear-bottom black plates

-

Plate reader

Procedure:

-

Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Prepare serial dilutions of EPI-589 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of EPI-589. Include a vehicle control (DMSO). Incubate for 2 hours.

-

Toxin Treatment: Prepare a solution of 6-OHDA or MPP+ in culture medium. Add the toxin to all wells except for the untreated control wells. A typical final concentration for 6-OHDA is 50-100 µM.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the untreated control (100% viability) and the toxin-only treated wells (0% protection). Plot the percentage of neuroprotection against the log concentration of EPI-589 and determine the EC50 value using a non-linear regression curve fit.

Caption: Workflow for in vitro neuroprotection assay of EPI-589.

Application in In Vivo Parkinson's Disease Models

Although specific data for EPI-589 in animal models of Parkinson's disease have not been published, its efficacy in the wobbler mouse model of motor neuron disease suggests its potential for investigation in toxin-induced or genetic models of PD.[5]

Potential Animal Models for EPI-589 Evaluation:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: A widely used neurotoxin model that causes loss of dopaminergic neurons.

-

6-OHDA rat model: A classic model involving the injection of 6-hydroxydopamine to create a unilateral lesion of the nigrostriatal pathway.

-

Genetic models: Transgenic mice expressing human alpha-synuclein with PD-associated mutations (e.g., A53T).

Quantitative Data from a Related In Vivo Model (Wobbler Mouse)

The following data from the wobbler mouse model of motor neuron disease demonstrates the potential of EPI-589 to ameliorate motor deficits and pathological markers.[5]

| Parameter | Treatment Group | Result |

| Behavioral | ||

| Rotarod Performance | EPI-589 | Significantly greater walking time from day 19 to 33 of treatment compared to control. |

| Forelimb Deformity | EPI-589 | Significantly lower deformity score from day 19 to 33 of treatment compared to control. |

| Biomarkers | ||

| Urinary 8-OHdG | EPI-589 | Significantly suppressed increase compared to untreated wobbler mice. |

| Plasma pNfH | EPI-589 | Significantly suppressed increase compared to untreated wobbler mice. |

Experimental Protocols: In Vivo Neuroprotection in the MPTP Mouse Model

This protocol provides a framework for evaluating the efficacy of EPI-589 in the MPTP mouse model of Parkinson's disease.

Objective: To assess the ability of EPI-589 to prevent MPTP-induced dopaminergic neuron loss and motor deficits in mice.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

MPTP-HCl

-

EPI-589

-

Vehicle for EPI-589 (e.g., formulated in diet or for oral gavage)

-

Apparatus for behavioral testing (rotarod, cylinder test)

-

Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)

-

HPLC system for neurotransmitter analysis

Procedure:

-

Animal Acclimation and Grouping: Acclimate mice for one week. Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + MPTP; EPI-589 + MPTP).

-

EPI-589 Administration: Begin administration of EPI-589 or vehicle. This can be done through a formulated diet or daily oral gavage. Pre-treatment for at least one week before MPTP administration is recommended.

-

MPTP Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals) or saline to the respective groups.

-

Behavioral Testing: Conduct behavioral tests (e.g., rotarod test for motor coordination, cylinder test for forelimb asymmetry) at baseline and at specified time points after MPTP administration (e.g., 7 and 14 days).

-

Tissue Collection and Processing: At the end of the study (e.g., 21 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brains for immunohistochemistry and striata for HPLC analysis.

-

Immunohistochemistry: Section the substantia nigra and stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons. Perform stereological cell counting to quantify neuronal loss.

-

HPLC Analysis: Homogenize striatal tissue and analyze for dopamine and its metabolites (DOPAC, HVA) content.

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare behavioral outcomes, TH-positive cell counts, and striatal dopamine levels between the groups.

Caption: Experimental workflow for in vivo testing of EPI-589 in the MPTP mouse model of Parkinson's disease.

Conclusion

EPI-589 is a promising therapeutic candidate for Parkinson's disease due to its mechanism of targeting oxidative stress and mitochondrial dysfunction. While detailed preclinical data in established PD models are eagerly awaited, the available information from related neurodegenerative disease models and clinical trial documentation provides a strong basis for its further investigation. The protocols and data presented here offer a guide for researchers to design and conduct experiments to elucidate the full potential of EPI-589 in the context of Parkinson's disease.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DZNE [dzne.de]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Blog: Edison Pharma Launches Biomarker Trial of EPI-589 | ALS TDI [als.net]

- 8. hra.nhs.uk [hra.nhs.uk]

Application Notes and Protocols: Establishing an Effective Concentration Range for Epi-589 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-589, also known as (R)-troloxamide quinone, is a novel, orally bioavailable, small-molecule redox-active agent.[1][2] It is designed to readily cross the blood-brain barrier and modulate oxidative stress and mitochondrial energy metabolism.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological feature in a number of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Friedreich's ataxia. Epi-589 has shown significant promise in preclinical studies by protecting cells from oxidative damage and improving mitochondrial function.[1][3] Specifically, the reduced form of Epi-589 demonstrates potent hydroxyl radical scavenging activities.[1] In cellular models of ALS, Epi-589 has been shown to be significantly more protective against oxidative stress-induced cell death than the approved drug edaravone.[1][3]

These application notes provide a comprehensive framework for researchers to establish an effective and non-toxic concentration range for Epi-589 in various in vitro cell culture models. The protocols outlined below describe a two-phased experimental approach, beginning with an assessment of cytotoxicity to determine the maximum tolerated concentration, followed by functional assays to identify the optimal concentration for therapeutic efficacy.

Mechanism of Action: A Redox-Active Neuroprotectant

Epi-589's mechanism of action is centered on its redox-active properties. In its oxidized form, Epi-589 can be reduced by cellular enzymes. The resulting reduced form of Epi-589 is a potent antioxidant capable of scavenging harmful free radicals.[1][4] This catalytic cycle allows a small amount of Epi-589 to have a sustained effect on cellular redox balance.[5] By mitigating oxidative stress, Epi-589 helps to preserve mitochondrial function, which is often impaired in neurodegenerative diseases. This dual action of reducing oxidative stress and supporting mitochondrial health makes Epi-589 a promising therapeutic candidate.[2][6]

Experimental Workflow for Determining Effective Concentration

The following workflow provides a systematic approach to identify the optimal in vitro concentration range for Epi-589.

References

- 1. biorxiv.org [biorxiv.org]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blog: Edison Pharma Launches Biomarker Trial of EPI-589 | ALS TDI [als.net]

- 6. alsnewstoday.com [alsnewstoday.com]

Assessing the Impact of Epi-589 on Glutathione Levels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-589, also known as (R)-troloxamide quinone, is an investigational redox-active small molecule designed to combat oxidative stress and mitochondrial dysfunction. A key proposed mechanism of action for Epi-589 is its ability to modulate and potentially increase intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant. Accurate assessment of Epi-589's impact on glutathione homeostasis is therefore critical for its preclinical and clinical development.

These application notes provide detailed protocols for quantifying glutathione levels in various biological samples, enabling researchers to evaluate the efficacy of Epi-589 and similar compounds. The methodologies described are established and widely used in the field of redox biology.

Data Presentation: Quantitative Assay Parameters

The selection of an appropriate assay for measuring glutathione depends on the sample type, required sensitivity, and available equipment. Below is a summary of key quantitative parameters for the most common methods.

| Assay Method | Analyte(s) | Sample Types | Limit of Detection (LOD) | Throughput | Key Advantages |

| DTNB-GSSG Reductase (GR) Recycling Assay | Total GSH (GSH + GSSG) | Cell lysates, Tissue homogenates, Plasma | ~0.1 µM[1] | High | Cost-effective, simple, requires standard plate reader[2][3] |

| High-Performance Liquid Chromatography (HPLC) | GSH, GSSG, and other thiols | Cell lysates, Tissue homogenates, Plasma | ~0.1 µmol/L (with fluorescence)[4] | Medium | Can simultaneously quantify GSH and GSSG, high specificity[2] |

| Mass Spectrometry (MS) | GSH, GSSG, and related metabolites | Complex biological samples | High sensitivity (low concentrations) | Low to Medium | High precision and specificity, can identify metabolites |

| Fluorescent Probes (e.g., RealThiol) | Real-time changes in GSH | Live cells | N/A | High (microscopy/flow cytometry) | Enables dynamic measurement in living cells[1] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Epi-589's Impact on Glutathione Synthesis

Epi-589 is thought to catalytically increase glutathione levels by targeting key enzymes in its synthesis pathway.[5] A plausible mechanism is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6]

Caption: Proposed mechanism of Epi-589 enhancing glutathione synthesis via the Nrf2 pathway.

Experimental Workflow for Assessing Epi-589 Impact

A typical workflow to assess the effect of a compound like Epi-589 on cellular glutathione levels involves several key stages, from cell culture to data analysis.

Caption: General workflow for assessing Epi-589's effect on cellular glutathione levels.

Experimental Protocols

Protocol 1: Determination of Total Glutathione using the DTNB-GR Enzymatic Recycling Assay

This protocol is adapted for a 96-well plate format and is suitable for cell lysates and tissue homogenates.[3][7][8]

A. Materials and Reagents

-